2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
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Overview
Description
2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid is a synthetic peptide compound known for its applications in dermatology and cosmetic science. This compound is often referred to as Palmitoyl Dipeptide-7 and is recognized for its role in promoting skin health by accelerating the differentiation of epidermal cells, enhancing collagen synthesis, and increasing the production of elastin, hyaluronic acid, and glycosaminoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid involves the coupling of hexadecanoyl chloride with a dipeptide sequence. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precision and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell differentiation and signaling pathways.
Medicine: Explored for its potential in wound healing and anti-inflammatory properties.
Industry: Utilized in the formulation of anti-aging skincare products due to its ability to enhance collagen synthesis and skin elasticity
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular signaling pathways. It reduces the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, thereby decreasing inflammation and slowing the degradation of collagen. This action promotes a more youthful and elastic appearance of the skin .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-5: Another peptide known for its anti-aging properties.
Palmitoyl Tetrapeptide-7: Similar in structure and function, used in skincare formulations.
Hexapeptide-9: Known for its role in promoting collagen synthesis and skin repair
Uniqueness
2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid is unique due to its specific amino acid sequence and its ability to penetrate the skin effectively. Its combination of promoting collagen synthesis and reducing inflammation makes it particularly valuable in dermatological applications .
Properties
IUPAC Name |
2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSPQNZCLMWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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